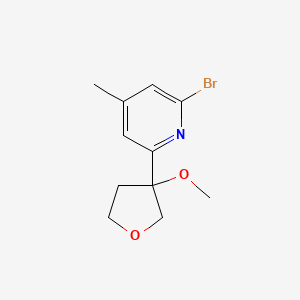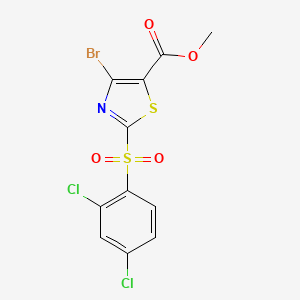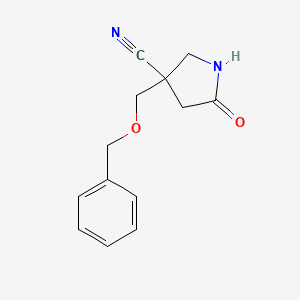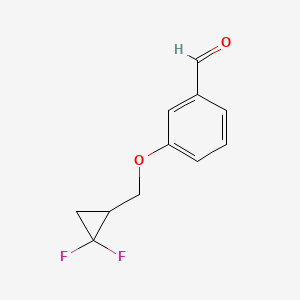
2-Bromo-6-(3-methoxytetrahydrofuran-3-yl)-4-methyl-pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Bromo-6-(3-methoxytetrahydrofuran-3-yl)-4-methyl-pyridine is an organic compound with the molecular formula C10H12BrNO2. This compound is characterized by the presence of a bromine atom at the second position, a methoxytetrahydrofuran group at the sixth position, and a methyl group at the fourth position of the pyridine ring. It is a white to yellow solid and is used in various chemical synthesis applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-6-(3-methoxytetrahydrofuran-3-yl)-4-methyl-pyridine typically involves a series of organic reactionsThe reaction conditions often require the use of solvents such as dichloromethane or toluene, and catalysts like palladium or copper salts .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and subsequent functionalization reactions. The process is optimized for high yield and purity, often employing continuous flow reactors and automated systems to ensure consistent quality .
Analyse Des Réactions Chimiques
Types of Reactions
2-Bromo-6-(3-methoxytetrahydrofuran-3-yl)-4-methyl-pyridine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as amines or thiols.
Oxidation Reactions: The methoxytetrahydrofuran group can be oxidized to form corresponding aldehydes or acids.
Reduction Reactions: The pyridine ring can be reduced under specific conditions to form piperidine derivatives.
Common Reagents and Conditions
Substitution: Reagents like sodium amide or thiourea in solvents like ethanol or acetonitrile.
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic conditions.
Major Products
Substitution: Formation of 2-amino-6-(3-methoxytetrahydrofuran-3-yl)-4-methyl-pyridine.
Oxidation: Formation of this compound-3-carboxylic acid.
Reduction: Formation of 2-bromo-6-(3-methoxytetrahydrofuran-3-yl)-4-methyl-piperidine.
Applications De Recherche Scientifique
2-Bromo-6-(3-methoxytetrahydrofuran-3-yl)-4-methyl-pyridine has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Employed in the study of enzyme interactions and receptor binding assays.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of agrochemicals and specialty chemicals.
Mécanisme D'action
The mechanism of action of 2-Bromo-6-(3-methoxytetrahydrofuran-3-yl)-4-methyl-pyridine involves its interaction with specific molecular targets. The bromine atom and the methoxytetrahydrofuran group play crucial roles in binding to enzymes or receptors, modulating their activity. The compound may inhibit or activate specific pathways, leading to desired biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Bromo-6-(3-methoxytetrahydrofuran-3-yl)-pyridine
- 2-Bromo-4-methyl-pyridine
- 6-(3-Methoxytetrahydrofuran-3-yl)-4-methyl-pyridine
Uniqueness
2-Bromo-6-(3-methoxytetrahydrofuran-3-yl)-4-methyl-pyridine is unique due to the combination of its functional groups, which confer specific reactivity and biological activity. The presence of the methoxytetrahydrofuran group enhances its solubility and interaction with biological targets, making it a valuable compound in various research fields .
Propriétés
Formule moléculaire |
C11H14BrNO2 |
|---|---|
Poids moléculaire |
272.14 g/mol |
Nom IUPAC |
2-bromo-6-(3-methoxyoxolan-3-yl)-4-methylpyridine |
InChI |
InChI=1S/C11H14BrNO2/c1-8-5-9(13-10(12)6-8)11(14-2)3-4-15-7-11/h5-6H,3-4,7H2,1-2H3 |
Clé InChI |
MCQBDLGCOWHXEL-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=NC(=C1)Br)C2(CCOC2)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-Fluoro-3'-formyl-[1,1'-biphenyl]-2-carbonitrile](/img/structure/B12988684.png)



![(5AR,6R,6aS)-tert-butyl 3-chloro-5-oxo-5,5a,6,6a-tetrahydrocyclopropa[4,5]cyclopenta[1,2-c]pyridine-6-carboxylate](/img/structure/B12988721.png)

![2-(Tetrahydro-2H-pyran-4-yl)-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-3-ol](/img/structure/B12988727.png)
![(1S,3R,4R)-3-Hydroxy-7-azabicyclo[2.2.1]heptane-1-carboxylic acid hydrochloride](/img/structure/B12988730.png)
![3-(4-Fluorophenyl)-3,4-dihydro-2H-benzo[b][1,4]oxazine](/img/structure/B12988738.png)
![4,6-Dichloro-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile](/img/structure/B12988742.png)


![1-(2-Amino-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-3-yl)ethanone](/img/structure/B12988755.png)
